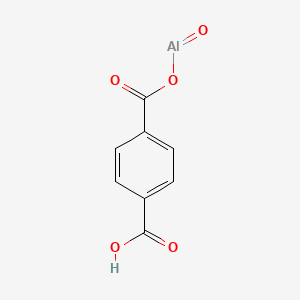

Aluminum terephthalate

Description

Properties

Molecular Formula |

C8H5AlO5 |

|---|---|

Molecular Weight |

208.10 g/mol |

IUPAC Name |

4-oxoalumanyloxycarbonylbenzoic acid |

InChI |

InChI=1S/C8H6O4.Al.O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;+1;/p-1 |

InChI Key |

SOQBEBLKSJUIRC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O[Al]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum terephthalate can be synthesized through hydrothermal methods. One common approach involves autoclaving a suspension of terephthalic acid in an aluminum chloride solution at temperatures ranging from 150 to 390°C and pressures from 2 to 20 MPa . The conditions ensuring the maximum yield of this compound are established through careful control of temperature, pressure, and reaction time.

Industrial Production Methods: In industrial settings, this compound can be produced using waste polyethylene terephthalate (PET) bottles as a source of terephthalic acid. This green synthesis approach involves hydrothermal treatment of PET flakes with aluminum nitrate in the presence of water . This method is cost-effective and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Organic Ligand Combustion : ~550°C (85% mass loss)

-

Residue Oxidation : ~730°C (remaining carbonaceous matter)

Final Product : γ-Al₂O₃ (confirmed by XRD after 950°C calcination) .

Supporting Data:

-

IR Spectroscopy : Loss of ν(OH) at 3609 cm⁻¹ and ν(COO⁻) at 1631 cm⁻¹ above 500°C indicates ligand dissociation.

Ligand Exchange and Hydrolysis Dynamics

During crystallization, this compound undergoes ligand interactions mediated by solvent hydrolysis:

-

Formate Incorporation : DMF hydrolysis generates formate (HCOO⁻), which coordinates with Al³⁺ during nucleation. Time-resolved ¹³C NMR shows simultaneous incorporation of formate and terephthalate into MIL-53 nuclei .

-

Terephthalate Consumption : ¹H-¹³C CP-MAS NMR tracks depletion of free H₂BDC (168 ppm signal) and growth of framework-bound terephthalate (171 ppm) .

Kinetic Profile (343 K):

-

H₂BDC Depletion : Complete within 80 min at 353 K vs. 600 min at 333 K.

-

Aluminum Coordination Shift : Soluble Al³⁺ decreases until nucleation begins, then stabilizes, indicating solid-phase transformation .

Stability Under Hydrothermal Conditions

Prolonged autoclave treatment (72 h) induces phase changes:

Scientific Research Applications

Synthesis and Characterization

Aluminum terephthalate MOFs are synthesized using methods such as solvothermal techniques, often employing terephthalic acid as an organic linker and aluminum salts as the metal source . A "green" approach utilizes waste polyethylene terephthalate (PET) bottles as a source of terephthalic acid, promoting sustainability . The resulting material is characterized using various techniques, including:

- X-ray Diffraction (XRD) : Confirms the crystalline structure of the MOF, with characteristic peaks indicating successful synthesis .

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies the presence of functional groups, such as carboxylate groups, which are essential for the MOF's activity .

- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : Reveal the morphology and nanostructure of the material, often showing nanorod-like structures .

- Thermal Gravimetric Analysis (TGA) : Measures the thermal stability, indicating the material's ability to withstand high temperatures during catalytic processes .

Catalysis

This compound MOFs are effective catalysts in various reactions:

- Oxidative Desulfurization (ODS) : this compound MOFs catalyze the removal of sulfur compounds from crude oil, an important process for reducing air pollution . The MOF facilitates the oxidation of thiophene to sulfones, which are then removed using a polar solvent .

- Poly(ethylene terephthalate) (PET) Synthesis : Organic aluminum compounds, including this compound derivatives, catalyze the synthesis of PET, a widely used polymer . These catalysts promote esterification and polycondensation reactions, with ethylene glycol aluminum identified as the active catalytic species .

Case Study: Oxidative Desulfurization of Model Fuel

This compound MOFs have been tested for oxidative desulfurization of model fuel. The process involves using the MOF as a catalyst with hydrogen peroxide as an oxidant, often assisted by ultrasound . The reaction parameters, such as temperature, time, catalyst dose, and oxidant loading, are optimized to achieve high sulfur removal efficiency .

Adsorption and Separation

MOFs based on this compound exhibit high surface areas and tunable pore sizes, making them suitable for adsorption and separation processes .

- Gas Adsorption : These MOFs can selectively adsorb gases, such as carbon dioxide , for carbon capture applications .

- Water Adsorption : this compound MOFs, like MIL-53(Al), show reversible structural changes upon hydration, making them useful in applications related to water adsorption and release .

Materials Science

The properties of this compound MOFs contribute to their use in advanced materials:

- Composite Materials : Incorporation of this compound MOFs into composite materials can enhance mechanical strength, thermal stability, and gas permeability .

- Coatings : These MOFs can be used as coatings to improve the corrosion resistance and biocompatibility of surfaces .

Environmental Applications

Aluminum-based MOFs are considered environmentally friendly due to aluminum's low toxicity and the potential to synthesize these materials from recycled PET .

- Waste Remediation : They can be used to remove pollutants from water and air, contributing to environmental cleanup efforts .

- Sustainable Chemistry : The use of recycled materials in the synthesis of this compound MOFs aligns with green chemistry principles, reducing waste and promoting resource efficiency .

Advantages of Aluminum-Based MOFs

- Availability : Aluminum is an abundant element, making aluminum-based MOFs economically viable .

- Stability : this compound MOFs exhibit high thermal and chemical stability, ensuring their performance under harsh conditions .

- Safety : Aluminum has a low toxicity profile compared to other metals, making these MOFs safer for various applications .

Challenges and Future Directions

Despite their advantages, there are challenges in the widespread application of this compound MOFs:

- Scalability : Developing cost-effective methods for large-scale production is essential .

- Stability in Humid Conditions : Enhancing the stability of MOFs in humid environments is crucial for certain applications .

- Customization : Tailoring the MOF structure and functionality for specific applications requires further research .

Mechanism of Action

The mechanism by which aluminum terephthalate exerts its effects involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The aluminum ions in the framework can coordinate with different ligands, facilitating catalytic reactions and adsorption processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

Key Research Findings

Ortho-Selectivity : MIL-53(Al) outperforms MIL-47 in separating ortho-ethyltoluene and cymene isomers due to tailored pore interactions .

Breathing Mechanism: Hydration-induced structural changes in MIL-53(Al) are reversible and non-destructive, enabling applications in humidity sensors .

Composite Trade-offs : While $ \text{Al(OH)}_3 $-PBT composites reduce flammability, mechanical properties degrade significantly, necessitating optimization .

Nonlinear Optics: MIL-53(Al)-NH₂ exhibits second-harmonic generation (SHG) activity comparable to gallium analogs, unlike indium variants .

Biological Activity

Aluminum terephthalate (AlTPA) is a compound of increasing interest due to its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a metal-organic framework (MOF) that consists of aluminum ions coordinated with terephthalate ligands. The compound exhibits unique structural properties that contribute to its biological activity. For instance, MIL-53(Al), a well-studied form of this compound, demonstrates significant structural flexibility and porosity, which can enhance its interaction with biological molecules .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. For example, research indicates that aluminum-based compounds can exhibit effective antibacterial properties against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves the release of aluminum ions that disrupt bacterial cell membranes, leading to cell death .

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound have been investigated in various cell lines. A study assessing the cytotoxicity of aluminum-based materials found that while some derivatives exhibited significant cytotoxicity, others showed promising biocompatibility, making them suitable for biomedical applications . The balance between efficacy and safety is crucial for the development of this compound in therapeutic contexts.

Study on Antibacterial Activity

A notable case study explored the synthesis of a membrane from polyethylene terephthalate (PET) incorporated with silver nanoparticles derived from this compound. This composite material demonstrated enhanced antimicrobial properties compared to pristine PET membranes, effectively inhibiting biofilm formation . The study utilized various bacterial strains to evaluate the effectiveness of the composite, highlighting its potential for medical device applications.

Biodegradation Potential

Another area of research focuses on the biodegradation capabilities of this compound. Specifically, engineered microbes have been shown to utilize this compound as a substrate for producing higher-value chemical building blocks from waste PET. This process not only addresses plastic waste but also showcases the compound's role in sustainable bioprocessing .

Research Findings Summary Table

Q & A

Q. What are the standard hydrothermal synthesis protocols for Aluminum Terephthalate (MIL-53(Al))?

Hydrothermal synthesis typically involves reacting aluminum nitrate with 1,4-benzenedicarboxylic acid (terephthalic acid) in water at 220°C for 72 hours. The resulting framework consists of AlO₄(OH)₂ octahedra chains interconnected by terephthalate ligands, forming 1D rhombic tunnels. Post-synthesis, the trapped terephthalic acid molecules are evacuated by heating (275–420°C) to yield the porous MIL-53(Al) structure. Characterization via XRD and BET analysis confirms crystallinity and a Langmuir surface area of ~1590 m²/g .

Q. How do XRD and solid-state NMR validate the structural integrity of MIL-53(Al)?

X-ray diffraction (XRD) identifies the orthorhombic (Pnma) or monoclinic (Cc) phases of MIL-53(Al), depending on hydration. Solid-state ²⁷Al NMR confirms the octahedral coordination of aluminum atoms, while ¹H NMR detects hydrogen bonding between water molecules and carboxylate groups in hydrated forms. These techniques collectively verify framework stability and guest interactions .

Q. What role does temperature play in modulating the crystallinity of MIL-53(Al)?

Elevated temperatures (>200°C) during synthesis promote framework condensation and crystallinity. Prolonged heating (e.g., 72 hours) ensures complete ligand integration, while rapid microwave-assisted solvothermal methods (e.g., 2 hours at 200°C) yield comparable crystallinity but require optimization of precursor ratios .

Q. What are the primary research applications of MIL-53(Al) in materials science?

MIL-53(Al) is studied for gas adsorption (CO₂, CH₄), catalysis (e.g., oxidative desulfurization of fuels), and molecular separation. Its flexible pore structure ("breathing effect") enables selective adsorption under varying humidity and temperature conditions .

Q. How does hydration affect the pore structure of MIL-53(Al)?

Hydration induces a reversible "breathing" transition, shrinking the rhombic channels from 8.5 Å (dehydrated) to 3.5 Å (hydrated). This is driven by hydrogen bonding between water and carboxylate oxygen atoms, as observed via in situ XRD and adsorption isotherms .

Advanced Research Questions

Q. What experimental and computational methods quantify the "breathing" dynamics of MIL-53(Al)?

In situ XRD or neutron diffraction tracks lattice parameter changes during hydration/dehydration cycles. Grand Canonical Monte Carlo (GCMC) simulations model adsorption-induced structural transitions, correlating guest molecule size with framework flexibility .

Q. How can ultrasound-assisted synthesis enhance catalytic performance in oxidative desulfurization?

Ultrasound irradiation (e.g., 40 kHz, 300 W) during synthesis reduces particle size, increasing surface area and active sites. In oxidative desulfurization, MIL-53(Al) combined with H₂O₂ achieves >90% sulfur removal via radical-mediated oxidation, optimized at 60°C with 0.1 g catalyst loading .

Q. What contradictions exist in MIL-53(Al) synthesis parameters, and how are they resolved?

Conflicting reports on optimal aluminum precursors (e.g., Al(NO₃)₃ vs. Al(OH)₃) and crystallization times are addressed via factorial experimental design. For example, Li et al. (2015) demonstrated that boehmite (AlOOH) yields higher phase purity compared to aluminum nitrate under identical conditions .

Q. How does microwave-assisted solvothermal synthesis differ from traditional hydrothermal methods?

Microwave synthesis reduces reaction time from days to hours (e.g., 2 hours at 200°C) by enabling rapid, uniform heating. This method produces smaller crystallites (~50 nm vs. ~200 nm hydrothermally), enhancing adsorption kinetics but requiring precise control of solvent polarity (e.g., DMF/water mixtures) .

Q. What mechanistic insights do DFT calculations provide on CO₂ adsorption in MIL-53(Al)?

Density Functional Theory (DFT) reveals that CO₂ binds preferentially to μ₂-OH groups in the dehydrated phase, with adsorption energies of ~30 kJ/mol. Framework flexibility allows pore expansion under high CO₂ pressure, improving uptake capacity to ~12 mmol/g at 30 bar .

Methodological Considerations

- Synthesis Optimization : Use Taguchi or Box-Behnken designs to evaluate precursor ratios, temperature, and time .

- Characterization : Pair in situ XRD with thermogravimetric analysis (TGA) to correlate structural transitions with mass changes .

- Catalytic Testing : Employ GC-MS to identify reaction intermediates and quantify selectivity in oxidative desulfurization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.